molecular formula C15H10Cl2O B2913344 (2E)-1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one CAS No. 1621488-11-6

(2E)-1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B2913344
CAS No.: 1621488-11-6
M. Wt: 277.14
InChI Key: OSJLVENQEGLQPN-UHFFFAOYSA-N
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Description

(2E)-1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two chlorine atoms on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 4-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, inflammation, and cancer.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). The anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)-2-propen-1-one
  • (2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
  • (2E)-1,3-Bis(4-chlorophenyl)-2-propene-1-one

Uniqueness

Compared to similar compounds, (2E)-1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is unique due to the specific positioning of chlorine atoms on the phenyl rings. This structural feature can influence its reactivity, biological activity, and overall chemical properties, making it distinct from other chalcones with different substituents.

Biological Activity

(2E)-1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, also known as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antitumor, antioxidant, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl2OC_{15}H_{10}Cl_2O with a molecular weight of approximately 277.14 g/mol. The compound features two chlorinated phenyl groups at either end of a propenone structure, which is crucial for its biological activity.

Structural Characteristics

  • Dihedral Angles : The angle between the mean planes of the chlorophenyl rings is approximately 46.7°, indicating a non-planar structure that may influence its reactivity and interactions with biological targets .
  • Intermolecular Interactions : Weak C—H⋯π-ring interactions contribute to the stability of the crystal structure, which may play a role in its biological efficacy .

Antitumor Activity

Chalcones have been extensively studied for their potential anticancer effects. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

  • Case Study : A study by Mukherjee et al. demonstrated that chalcone derivatives, including this compound, induced apoptosis in cancer cells through the activation of caspase pathways . The compound was shown to inhibit cell proliferation in human breast cancer cells with an IC50 value indicative of potent activity.

Antioxidant Activity

The antioxidant properties of chalcones contribute to their protective effects against oxidative stress-related diseases.

  • Research Findings : Poornesh et al. reported that this compound scavenges free radicals effectively, reducing oxidative damage in cellular models. The antioxidant activity was measured using DPPH and ABTS assays, showing promising results comparable to standard antioxidants .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated.

  • Study Results : In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, confirming its potential as an antimicrobial agent .

Data Summary

Activity Methodology Results
AntitumorCell viability assaysIC50 values indicate potent cytotoxicity
AntioxidantDPPH and ABTS assaysEffective free radical scavenging
AntimicrobialBroth dilution methodSignificant MIC against various bacterial strains

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJLVENQEGLQPN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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